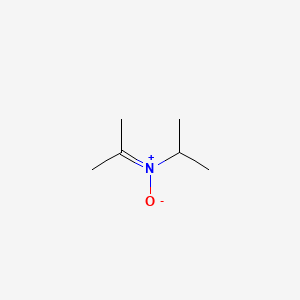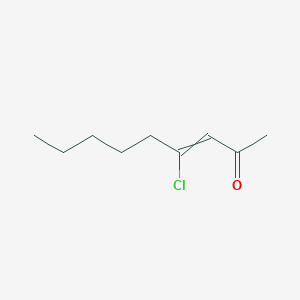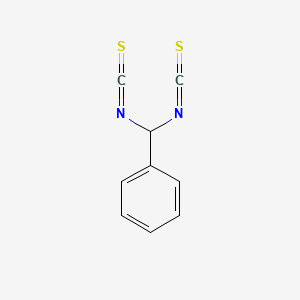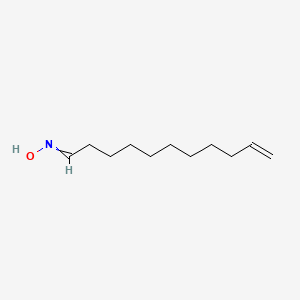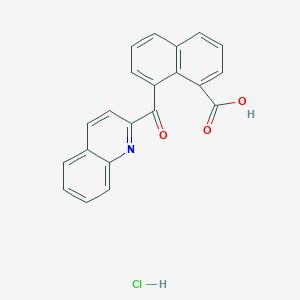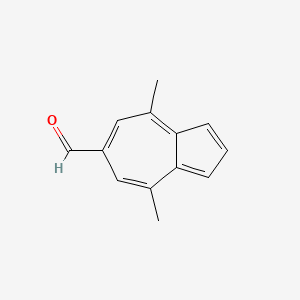
4,8-Dimethylazulene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethylazulene-6-carbaldehyde is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are aromatic hydrocarbons that are isomers of naphthalene, but unlike naphthalene, they exhibit a deep blue hue due to their unique electronic structure . The compound this compound is particularly notable for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylazulene-6-carbaldehyde typically involves the functionalization of azulene derivatives. One common method includes the formylation of 4,8-dimethylazulene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dimethylazulene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products:
Oxidation: 4,8-Dimethylazulene-6-carboxylic acid.
Reduction: 4,8-Dimethylazulene-6-methanol.
Substitution: Various substituted azulene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethylazulene-6-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its intense blue color.
Wirkmechanismus
The mechanism of action of 4,8-Dimethylazulene-6-carbaldehyde is largely dependent on its chemical structure. The azulene ring system provides a unique electronic environment that can interact with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations . The aromatic nature of the azulene ring also allows for π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Vetivazulene: Another naturally occurring azulene derivative found in vetiver oil.
Comparison: Unlike guaiazulene and vetivazulene, which are primarily studied for their natural occurrence and biological activities, 4,8-Dimethylazulene-6-carbaldehyde is more focused on synthetic applications and its role as an intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
91813-89-7 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4,8-dimethylazulene-6-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-6-11(8-14)7-10(2)13-5-3-4-12(9)13/h3-8H,1-2H3 |
InChI-Schlüssel |
MNBVKOJLLNGVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C2C1=CC=C2)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
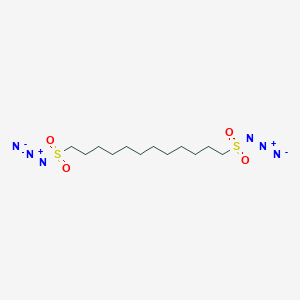
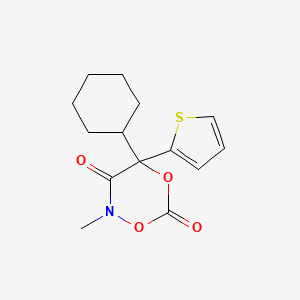
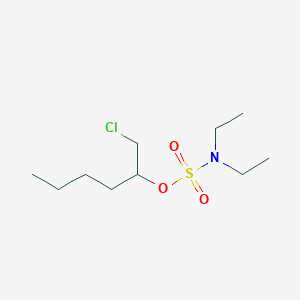
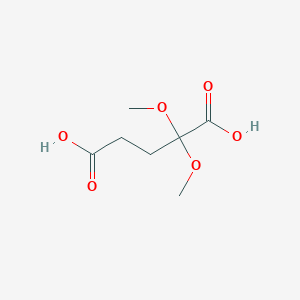


![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
